Welcome to the BenchChem Online Store!
molecular formula C19H21N3O2S B1240390 Ro4368554 CAS No. 478082-99-4

Ro4368554

Cat. No. B1240390
M. Wt: 355.5 g/mol
InChI Key: AOPYPEADLGTXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06787535B2

Procedure details

To a solution of 2.3 g of 2-benzenesulfonylmethyl-6-(4-methyl-piperazin-1-yl)-phenylamine in 20 mL trimethyl orthoformate was added p-toluenesulfonic acid (120 mg). The mixture was heated under reflux in a nitrogen atmosphere for 2 hours. The mixture was cooled to 60° C. and one flake of KOH was added. The mixture was reheated to reflux for 1.5 hours. The heating oil bath was turned off and the mixture stirred overnight under nitrogen. The mixture was treated with 50 mL saturated ammonium chloride solution and 100 mL EtOAc. The purple organic layer was separated from the clear aqueous solution, and washed with water (45 mL) and evaporated to a foam. This foam was dissolved in 80 mL 200 proof EtOH. After dissolution, the freebase crystallized. This mixture was heated under reflux to redissolve the solid, and after removal of the heating, 5 mL of a saturated solution of HCl in ethanol was added to this mixture. The mixture was cooled with stirring to room temperature and seeded to ensue immediate crystallization. The mixture was concentrated to ca. 40 mL and filtered. This collected solid was washed with ca. 3 mL EtOH and vacuum oven dried at 50° C. to give 1.9 g 3-benzenesulfonyl-7-(4-methyl-piperazin-1-yl)-1H-indole (501) mp 160-162° C.
Name
2-benzenesulfonylmethyl-6-(4-methyl-piperazin-1-yl)-phenylamine
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([N:17]3[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]3)[C:12]=2[NH2:24])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:25]1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[K+].[Cl-].[NH4+]>C(OC)(OC)OC.CCOC(C)=O>[C:1]1([S:7]([C:10]2[C:11]3[C:12](=[C:13]([N:17]4[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]4)[CH:14]=[CH:15][CH:16]=3)[NH:24][CH:25]=2)(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5|

Inputs

Step One
Name
2-benzenesulfonylmethyl-6-(4-methyl-piperazin-1-yl)-phenylamine
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CC1=C(C(=CC=C1)N1CCN(CC1)C)N
Name
Quantity
120 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a nitrogen atmosphere for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The purple organic layer was separated from the clear aqueous solution
WASH
Type
WASH
Details
washed with water (45 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to a foam
DISSOLUTION
Type
DISSOLUTION
Details
This foam was dissolved in 80 mL 200 proof EtOH
DISSOLUTION
Type
DISSOLUTION
Details
After dissolution
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve the solid
CUSTOM
Type
CUSTOM
Details
after removal of the heating, 5 mL of a saturated solution of HCl in ethanol
ADDITION
Type
ADDITION
Details
was added to this mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
STIRRING
Type
STIRRING
Details
with stirring to room temperature
CUSTOM
Type
CUSTOM
Details
crystallization
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to ca. 40 mL
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
This collected solid was washed with ca. 3 mL EtOH and vacuum oven
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CNC2=C(C=CC=C12)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 767.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.